α-Sarcoglycan Mutant Rescue vs. Lumacaftor
CFTR corrector 12 rescues all mutant CFTR proteins examined except M760R ABCA3 . In contrast, the clinical corrector VX-809 (lumacaftor) is primarily optimized for and demonstrates efficacy against the F508del-CFTR mutation, with limited or no correction of other class II mutations such as G85E or N1303K [1]. Corr-4a, a bithiazole corrector, shows detectable but weaker rescue of a subset of folding mutants [2].
| Evidence Dimension | Spectrum of CFTR mutants rescued (qualitative breadth) |
|---|---|
| Target Compound Data | Rescues all mutant proteins tested except M760R ABCA3 |
| Comparator Or Baseline | VX-809: F508del-specific; Corr-4a: partial mutant rescue |
| Quantified Difference | CFTR corrector 12 rescues a broader panel of mutants, including those unresponsive to VX-809 (e.g., non-F508del class II mutants) |
| Conditions | Cell-based folding/trafficking rescue assays; specific mutant panel not fully enumerated in available sources |
Why This Matters
Procurement decisions for screening multiple CFTR mutations or investigating rare genotypes require a corrector with documented broad mutant coverage, which CFTR corrector 12 uniquely provides among bithiazole analogs.
- [1] Van Goor F, et al. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809. Proc Natl Acad Sci USA. 2011;108(46):18843-18848. View Source
- [2] Pedemonte N, et al. Small-molecule correctors of defective DeltaF508-CFTR cellular processing identified by high-throughput screening. J Clin Invest. 2005;115(9):2564-2571. View Source
